2-(Morpholin-4-yl)anthracene-9,10-dione
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Overview
Description
2-(Morpholin-4-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a morpholine ring attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with morpholine. One common method is the nucleophilic substitution reaction where morpholine reacts with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-(Morpholin-4-yl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA topoisomerases. The compound intercalates into DNA, inhibiting the activity of topoisomerases I and II, which are essential for DNA replication and transcription. This inhibition can lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Morpholin-4-yl)anthracene-9,10-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and biological activities. Compared to other anthracene derivatives, this compound exhibits higher solubility in polar solvents and enhanced biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
83795-29-3 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-morpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO3/c20-17-13-3-1-2-4-14(13)18(21)16-11-12(5-6-15(16)17)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |
InChI Key |
HZZUNKABBQFNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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